N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
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Description
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.16919058 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.
Structural Characteristics
The compound features a secondary amine structure with two methoxy groups and a pyrazole moiety. The crystal structure analysis indicates that the N-H bond length is 0.86 Å, which is consistent with values reported for similar compounds . The molecular formula is C22H25N3O2, and its synthesis involves a one-pot reaction under blue LED irradiation, showcasing an innovative approach to its preparation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related hydrazone derivatives. For instance, compounds derived from similar structural frameworks have demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.018 mM to higher concentrations depending on the specific compound and target organism .
Anti-inflammatory Activity
A series of hydrazone derivatives have been evaluated for their anti-inflammatory properties. In vitro studies indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to or better than standard anti-inflammatory drugs like diclofenac. This suggests that this compound may also possess similar anti-inflammatory effects .
Anticancer Activity
The anticancer potential of related compounds has been assessed through cell proliferation assays against various cancer cell lines. For instance, hydrazone derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB 231), indicating their potential as anticancer agents .
Study on Antimicrobial Properties
In a comprehensive study evaluating multiple hydrazone derivatives, it was found that specific compounds exhibited remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming traditional antibiotics .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory activity of synthesized hydrazones showed that several compounds significantly reduced the production of prostaglandin E2 (PGE2) in rat serum samples, further supporting their therapeutic potential in inflammatory conditions .
Research Findings Summary
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-14(12(2)20-19-11)6-8-17(22)21-18-10-13-5-7-15(23-3)16(9-13)24-4/h5,7,9-10H,6,8H2,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIPSHBRQVUEI-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.